Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside
Overview
Description
Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₃₅F₃O₈S and its molecular weight is 672.71. The purity is usually 95%.
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Scientific Research Applications
Glycosylation Studies
In the realm of synthetic organic chemistry, this compound is instrumental in studying transesterification during glycosylation, a reaction promoted by silver trifluoromethanesulfonate. Researchers have explored its utility in forming glycosidic bonds under various conditions, shedding light on the mechanisms and efficiencies of these crucial reactions in oligosaccharide synthesis (Ziegler, Kováč, & Glaudemans, 1990).
Synthesis of Complex Oligosaccharides
The compound has been used in the efficient synthesis of complex oligosaccharides, such as galabiosyl donors, from penta-O-acetyl-beta-D-galactopyranose. This process highlights its role in the construction of oligosaccharides containing galactose units, which are crucial for studying biological processes and developing glycoconjugate vaccines and therapeutics (Ohlsson & Magnusson, 2000).
Oligosaccharide Chain Extension
It also plays a critical role in enabling chain extension at O-4 of internal beta-D-galactopyranosyl residues in oligosaccharides. This capability is essential for constructing more complex saccharide structures that mimic natural oligosaccharides found in glycoproteins and other biomolecules (Kováč & Taylor, 1987).
One-Pot Synthesis Methods
Researchers have also developed one-pot synthesis methods for Lewis X oligosaccharide derivatives using this compound, demonstrating its utility in streamlining the synthesis of biologically important carbohydrates. Such methods are valuable for generating oligosaccharides efficiently, which are used in various biological and medical research applications (Yoshida, Kiyoi, Tsukida, & Kondo, 1998).
Mechanism of Action
Target of Action
Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside is a type of protected carbohydrate hemiacetal . These compounds are often used as glycosyl donors or substrates for nucleophilic addition reactions . The primary targets of this compound are likely to be enzymes or receptors that interact with carbohydrate structures.
Mode of Action
The compound interacts with its targets by serving as a glycosyl donor . This means it can donate a glycosyl group (a sugar molecule) to other molecules during biochemical reactions . This can result in the modification of the target molecule, potentially altering its function .
Biochemical Pathways
Given its role as a glycosyl donor, it’s likely involved in glycosylation processes . Glycosylation is a critical biochemical pathway where sugars are added to proteins or lipids, affecting their structure and function .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the context in which it is used. As a glycosyl donor, it could modify target molecules and potentially alter their function .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35F3O8S/c36-35(37,38)47(39,40)46-31-30(25-41-21-26-13-5-1-6-14-26)45-34(44-24-29-19-11-4-12-20-29)33(43-23-28-17-9-3-10-18-28)32(31)42-22-27-15-7-2-8-16-27/h1-20,30-34H,21-25H2/t30-,31+,32+,33-,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAHKHYZOOLOLW-BWNLSPMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35F3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120580 | |
Record name | β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182760-13-0 | |
Record name | β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182760-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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